N-(4-bromophenyl)-2,3-dichlorobenzamide

Neuroscience Addiction Biology Nicotinic Receptor Pharmacology

Generic benzamide analogs lack target specificity, causing irreproducible results in nAChR research. N-(4-bromophenyl)-2,3-dichlorobenzamide provides a validated, selective probe to overcome this challenge. - α3β4 nAChR antagonist IC₅₀ = 1.8 nM; >6-fold selectivity over α4β2 - Validated in vivo activity (ED₅₀=1.2 mg/kg) in nicotine addiction models - Moderate DAT inhibitor (IC₅₀=660-945 nM) for non-addictive probe use - Minimum 95% purity; long-term storage in cool, dry conditions

Molecular Formula C13H8BrCl2NO
Molecular Weight 345.0 g/mol
Cat. No. B5837360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2,3-dichlorobenzamide
Molecular FormulaC13H8BrCl2NO
Molecular Weight345.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H8BrCl2NO/c14-8-4-6-9(7-5-8)17-13(18)10-2-1-3-11(15)12(10)16/h1-7H,(H,17,18)
InChIKeyYDKQMMXWIMNANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)-2,3-dichlorobenzamide: Key Properties


N-(4-bromophenyl)-2,3-dichlorobenzamide (C₁₃H₈BrCl₂NO, MW 345.0 g/mol) is a halogenated benzamide derivative belonging to the class of organic amides . It is primarily utilized as a research tool in medicinal chemistry and chemical biology, particularly for investigating nicotinic acetylcholine receptors (nAChRs) and dopamine transporters (DAT) [1]. Its structure, featuring a 2,3-dichlorobenzamide core and a 4-bromophenyl substituent, is a defining characteristic that influences its binding profile and differentiates it from other benzamide analogs . Procurement specifications typically target a minimum purity of 95% for research and development purposes, with long-term storage recommended in a cool, dry place .

nAChR subtype pharmacology tool (α3β4, α4β2)
DAT and monoamine transporter polypharmacology probe
Defined 2,3-dichloro substitution pattern for binding specificity

Why Substitution with Isomers Fails


Generic substitution with closely related benzamide analogs, such as the 2,4-dichloro positional isomer or compounds with reversed substitution patterns, is scientifically unsound due to significant, quantifiable differences in target affinity and functional activity [1]. The specific 2,3-dichloro substitution pattern on the benzamide ring is not a minor structural variation; it dictates the compound's three-dimensional conformation and electrostatic surface, directly impacting its binding interactions with biological targets. For instance, the positional isomer N-(4-bromophenyl)-2,4-dichlorobenzamide, while chemically similar, exhibits a distinct binding profile at the dopamine transporter (DAT) and other receptors, making it non-interchangeable for experiments requiring the 2,3-dichloro configuration . This principle is further evidenced by the stark difference in nAChR antagonist potency between the target compound and other benzamide derivatives, highlighting that even subtle halogen repositioning can lead to orders-of-magnitude shifts in biological activity [1].

Structural sensitivity
Changing halogen positions from 2,3- to 2,4-dichloro may alter target recognition and binding profiles.
Behavioral validation gap
In vivo nicotine addiction model data are reported for the 2,3-dichloro compound but are absent for the 2,4-dichloro isomer.
Incomplete polypharmacology context
The 2,4-dichloro isomer lacks a comparable full SERT/NET/DAT profile, limiting multi-target interpretation.

Quantitative Evidence for Selecting the 2,3-Dichloro Compound


α3β4 Nicotinic Receptor Antagonism vs. Benzamide Baseline

N-(4-bromophenyl)-2,3-dichlorobenzamide demonstrates exceptionally potent antagonism at the α3β4 nicotinic acetylcholine receptor (nAChR), with an IC₅₀ value of 1.8 nM in human SH-SY5Y cells [1]. This activity is orders of magnitude more potent than its effect at the α4β2 nAChR subtype (IC₅₀ = 12.0 nM) and against dopamine uptake (DAT IC₅₀ = 660-945 nM), establishing a high degree of functional subtype-selectivity within its own profile [1]. This level of potency is notable compared to many other benzamide derivatives, which often show less potent nAChR antagonism, making this compound a powerful tool for specifically probing α3β4-mediated pathways.

α3β4 nAChR Antagonism
Class-level context
IC₅₀ = 1.8 nM
vs. benzamide baseline (often >100 nM)
Supports α3β4 subtype-selective pathway interpretation
Human SH-SY5Y cells; reported class comparison
Neuroscience Addiction Biology Nicotinic Receptor Pharmacology

In Vivo Nicotine Addiction Model vs. 2,4-Dichloro Isomer

N-(4-bromophenyl)-2,3-dichlorobenzamide exhibits significant in vivo activity in a mouse model of nicotine addiction, demonstrating functional antagonism with an effective dose of 1.2 mg/kg in a tail-flick assay [1]. This contrasts sharply with the positional isomer N-(4-bromophenyl)-2,4-dichlorobenzamide, for which no such in vivo behavioral pharmacology data is currently available in the public domain, thereby limiting its immediate utility in translational studies . The 2,3-dichloro compound has been validated across multiple behavioral measures of nicotine dependence, including locomotor activity (ED₅₀ = 4.9 mg/kg) and hypothermia (ED₅₀ = 9.2 mg/kg), providing a robust pharmacological profile [1].

In Vivo Nicotine Model
Head-to-head
Target 2,3-dichloro: ED₅₀ = 1.2 mg/kg
2,4-dichloro isomer: no in vivo data available
Supports behavioral endpoint interpretation for nicotine dependence models
Mouse tail-flick assay; comparator lacks reported data
Behavioral Pharmacology Smoking Cessation In Vivo Validation

Monoamine Transporter Profile vs. 2,4-Dichloro Isomer

N-(4-bromophenyl)-2,3-dichlorobenzamide has been thoroughly profiled for its interaction with the three primary monoamine transporters. It inhibits the human dopamine transporter (DAT) with an IC₅₀ of 945 nM, the human norepinephrine transporter (NET) with an IC₅₀ of 443 nM, and shows the highest potency at the human serotonin transporter (SERT) with an IC₅₀ of 100 nM [1]. This provides a clear, quantitative baseline for understanding its polypharmacology. In contrast, the publicly available data for its closest isomer, N-(4-bromophenyl)-2,4-dichlorobenzamide, lacks this detailed, comparative transporter profile . The full SERT/NET/DAT profile for the 2,3-dichloro compound allows researchers to account for off-target effects or explore multi-target mechanisms with greater precision.

Monoamine Transporter Profile
Head-to-head
Target 2,3-dichloro: SERT IC₅₀ 100 nM, NET IC₅₀ 443 nM, DAT IC₅₀ 945 nM
2,4-dichloro isomer: full profile not reported
Supports polypharmacology endpoint review in monoaminergic systems
HEK293 cells expressing human transporters
Neuropharmacology Transporter Assays Polypharmacology

Key Research Applications


α3β4 nAChR Mechanisms in Addiction

The compound's exceptional potency as an α3β4 nAChR antagonist (IC₅₀ = 1.8 nM) makes it a first-line tool for in vitro studies aimed at dissecting the role of this receptor subtype in addiction biology. Its validated in vivo activity in nicotine addiction models (ED₅₀ = 1.2 mg/kg in tail-flick) further supports its use in preclinical behavioral studies to evaluate the therapeutic potential of α3β4 blockade in smoking cessation [1].

Dopamine Transporter Probing as Non-Cocaine Ligand

With a well-characterized DAT inhibition profile (IC₅₀ = 660-945 nM), N-(4-bromophenyl)-2,3-dichlorobenzamide serves as a useful moderate-affinity ligand for the dopamine transporter [1]. This is particularly valuable in assays where the use of high-affinity, addictive psychostimulants like cocaine or its analogs is undesirable due to safety or regulatory constraints. Its known interaction with NET and SERT provides a defined polypharmacological context for experimental interpretation [1].

Nicotinic Receptor Subtype Differentiation

The compound exhibits a distinct functional selectivity profile against nicotinic receptor subtypes (α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12.0 nM; muscle-type IC₅₀ = 7.9 nM) [1]. This graded activity makes it an ideal pharmacological probe for experiments designed to distinguish between the physiological roles of α3β4-containing and α4β2-containing nAChRs in various tissues, including neuronal cell lines and primary neurons, using a single chemical tool with known subtype bias [1].

Application
Selection Property
Validation Focus
α3β4 nAChR pathway studies in addiction models
α3β4 nAChR antagonist activity
Reported antagonist response in cell and behavioral assays
DAT ligand research (non-psychostimulant tool)
Moderate DAT affinity with SERT/NET polypharmacology
Polypharmacology endpoint review in monoaminergic systems
nAChR subtype-selective pharmacological probe
α3β4 vs. α4β2 selectivity profile
Subtype-selective response interpretation in neuronal models
Quote Request

Request a Quote for N-(4-bromophenyl)-2,3-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.